

Dichlorobenzoic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: *3,4-Dichlorobenzoic acid*

Cat. No.: *B181264*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dichlorobenzoic acid derivatives, focusing on their structure-activity relationships (SAR) across various biological targets. The positioning of the two chlorine atoms on the benzoic acid core significantly influences the molecule's physicochemical properties and, consequently, its biological activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways to support research and development in agrochemicals and pharmaceuticals.

Physicochemical and Biological Activity Profile

The herbicidal activity of dichlorobenzoic acid isomers is a well-documented example of SAR. Many of these compounds act as synthetic auxins or interfere with auxin transport, a critical process for plant growth and development. The differential activity among the isomers highlights how the chlorine substitution pattern dictates the molecule's interaction with biological targets like auxin receptors.^[1]

Beyond their use in agriculture, certain dichlorobenzoic acid derivatives have been investigated for their therapeutic potential. For instance, derivatives of 3,5-dichlorobenzoic acid have shown promise as cholinesterase inhibitors for the potential treatment of Alzheimer's disease, while

2,4-dichloro-5-sulfamoylbenzoic acid derivatives have been explored for their antidiabetic properties.

Table 1: Physicochemical Properties of Dichlorobenzoic Acid Isomers

Isomer	CAS Number	Molecular Weight (g/mol)	Melting Point (°C)	pKa (Predicted)	Water Solubility
2,3-DCBA	50-45-3	191.01	168 - 170	2.53 ± 0.25	Slightly soluble
2,4-DCBA	50-84-0	191.01	157 - 160	2.68 ± 0.25	0.36 g/L (15 °C)
2,5-DCBA	50-79-3	191.01	151 - 154	2.51 ± 0.25	0.8 g/L
2,6-DCBA	50-30-6	191.01	139 - 142	1.69 ± 0.10	0.1-1 g/100 mL (19 °C)
3,4-DCBA	51-44-5	191.01	204 - 206	3.60 ± 0.10	Insoluble
3,5-DCBA	51-36-5	191.01	184 - 187	3.46 ± 0.10	147.1 mg/L

Data sourced from various chemical databases.

Comparative Biological Activity Data

The following tables summarize the in vitro efficacy of various dichlorobenzoic acid derivatives against different biological targets.

Table 2: Herbicidal and Auxin Transport Inhibition Activity

While a comprehensive quantitative comparison of the herbicidal activity of all six isomers with IC₅₀ values is not readily available in the public domain, studies have established their general activity profile. Their mechanism is often linked to their ability to mimic or interfere with plant hormones like auxins. For instance, 2,6-dichlorobenzoic acid is a known herbicide. A seminal

study by Katekar and Geissler in 1977 investigated the effects of various substituted benzoic acids on polar auxin transport, providing valuable comparative insights. The study demonstrated that the most effective growth promoters were the least inhibitory to transport, and the most potent transport inhibitors were generally poor auxins.

Compound	Activity	Observations
Dichlorobenzoic Acid Isomers	Herbicidal (Auxin-like/Auxin Transport Inhibition)	Activity is dependent on the chlorine substitution pattern. Some isomers act as synthetic auxins, while others inhibit polar auxin transport.
2,3-Dichlorobenzoic acid	Weak auxin activity	Its activity may stem from its ability to inhibit the transport of endogenous auxin.
2,6-Dichlorobenzoic acid	Known herbicide	Disrupts hormone balance in broadleaf weeds.
3,5-Dichlorobenzoic acid	Herbicide	Used as a herbicide.
2,5-Dichlorobenzoic acid	Intermediate for herbicide	Used in the synthesis of the herbicide chloramben.

Table 3: Anti-Alzheimer's Disease Activity of Cyclopentaquinoline-3,5-Dichlorobenzoic Acid Hybrids

Compound ID	Linker Length (Carbons)	AChE IC ₅₀ (nM)	BuChE IC ₅₀ (nM)
3a	2	>1000	356
3b	3	>1000	215
3c	4	562	189
3d	5	245	142
3e	6	131	116
3f	7	311	158
3g	8	452	201
3h	10	>1000	>1000
Tacrine	-	89	45
Donepezil	-	21	1540

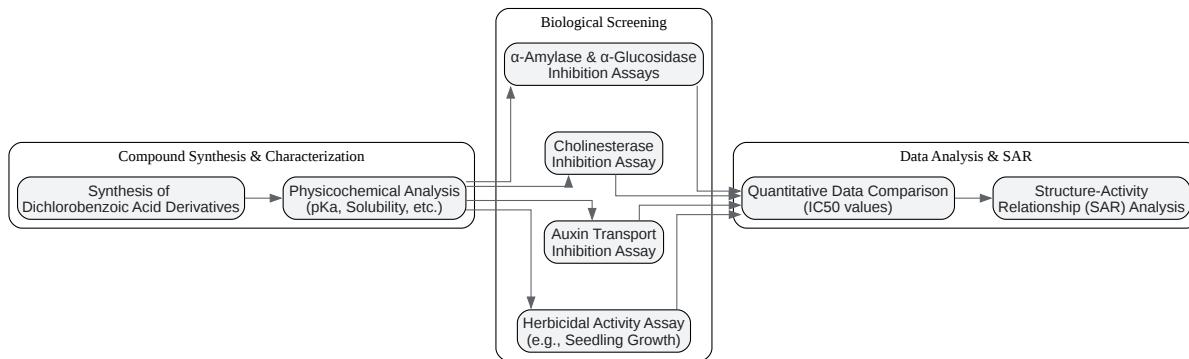
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase.

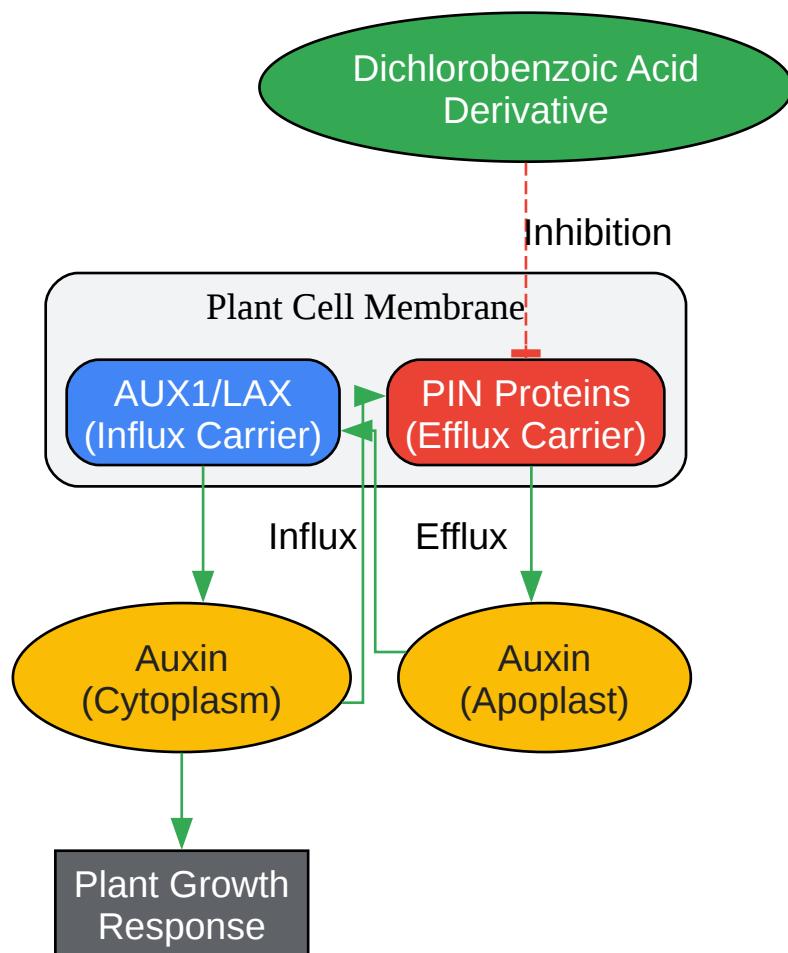
Table 4: Antidiabetic Activity of 2,4-Dichloro-5-Sulfamoylbenzoic Acid Derivatives

Compound	Derivative Name	α-Amylase IC ₅₀ (μM)	α-Glucosidase IC ₅₀ (μM)
3c	2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid	Reported as 3-fold more potent than Acarbose	Reported as 5-fold more potent than Acarbose
50	2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide	Reported as ~6-fold more potent than Acarbose	Reported as 4-fold more potent than Acarbose

Note: Specific IC₅₀ values for compound 3c were not detailed in the referenced abstracts, but its relative potency was highlighted.

Signaling Pathways and Experimental Workflows





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References

- 1. A Retro-Perspective on Auxin Transport - PMC [pmc.ncbi.nlm.nih.gov]
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